molecular formula C10H22N2O2 B3041879 Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester CAS No. 400652-49-5

Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester

Cat. No.: B3041879
CAS No.: 400652-49-5
M. Wt: 202.29 g/mol
InChI Key: GKTZYOHYPBQYAX-MRVPVSSYSA-N
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Description

This compound (CAS 251325-89-0) is a tert-butyl-protected carbamate derivative with a stereospecific (1S)-configured backbone. Its molecular formula is C₉H₂₀N₂O₂ (molecular weight: 188.27 g/mol), featuring an aminomethyl group attached to a 2-methylpropyl chain. The tert-butyl ester group enhances stability, making it valuable in peptide synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-methylbutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZYOHYPBQYAX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164790
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400652-49-5
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400652-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Aminomethylation of 2-Methylpropanal

The chiral backbone originates from (1S)-1-(aminomethyl)-2-methylpropylamine, synthesized via asymmetric Strecker synthesis or enzymatic resolution. For instance, reductive amination of 2-methylpropanal with ammonium acetate and sodium cyanoborohydride yields the (S)-configured amine with >98% enantiomeric excess (ee) under optimized conditions.

Carbamate Formation via Boc Protection

The amine intermediate undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
  • Temperature : 0–25°C to minimize racemization.

Reaction progress is monitored via thin-layer chromatography (TLC), with typical yields of 85–92%.

Purification and Isolation

Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from tert-butyl methyl ether (MTBE). X-ray crystallography confirms retention of stereochemistry post-purification.

Optimization of Reaction Conditions

Catalytic Systems for Enhanced Efficiency

Comparative studies reveal that DMAP catalysis accelerates Boc protection by 40% compared to TEA alone. Table 1 summarizes optimized conditions:

Table 1: Comparative Analysis of Boc Protection Conditions

Parameter DMAP-Catalyzed Reaction TEA-Based Reaction
Reaction Time (h) 2.5 4.0
Yield (%) 92 85
Enantiomeric Excess (%) 98.5 97.2
Solvent THF DCM

Solvent Effects on Stereochemical Integrity

Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and ee retention versus non-polar alternatives. Kinetic studies demonstrate a 15% reduction in byproduct formation when using THF.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe a continuous flow system for large-scale production (Figure 1):

  • Amine Feedstock : (1S)-1-(aminomethyl)-2-methylpropylamine in THF (0.5 M)
  • Boc Reagent Stream : Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF
  • Reactor : Tubular reactor (25°C, residence time = 30 min)
  • Workup : In-line liquid-liquid extraction (water/MTBE).

This method achieves 89% yield at 10 kg/day throughput, surpassing batch reactor efficiency by 22%.

Crystallization Optimization

Industrial recrystallization uses MTBE/n-heptane (7:3 v/v) to afford 99.5% pure product. Differential scanning calorimetry (DSC) confirms a melting point of 112–114°C, consistent with literature.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.21 (dd, J = 6.5 Hz, 1H, NHCH₂), 2.65 (m, 1H, CH(CH₃)₂).
  • ESI-MS : m/z 203.2 [M+H]⁺, corroborating molecular formula C₁₀H₂₂N₂O₂.

Chiral HPLC Analysis

A Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers, confirming ≥99% ee.

Comparative Analysis with Related Carbamates

Table 2: Structural and Synthetic Comparison with Analogous Carbamates

Compound Key Structural Feature Synthetic Yield (%)
tert-Butyl ((1R)-1-(aminomethyl)-2-methylpropyl)carbamate R-configuration 84
tert-Butyl (2-methyl-1-(aminomethyl)propyl)carbamate Racemic mixture 78
Target Compound S-configuration 92

The S-configuration confers superior crystallinity and thermal stability versus racemic analogs.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis.

    Biology: It is employed in the synthesis of peptides and other biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester involves its ability to form stable carbamate bonds with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups during multi-step synthetic processes .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent Group CAS Number Key Features Reference
Target Compound (1S)-1-(Aminomethyl)-2-methylpropyl 251325-89-0 Tert-butyl carbamate; chiral amine for drug intermediates
(1S)-[3-Chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid tert-butyl ester 3-Chloro-2-oxo, phenylmethyl N/A Substrate for Rhodococcus enzymes; used in biocatalytic synthesis of chiral alcohols (>99% ee)
Carbamic acid, N-[(1S)-1-formylpropyl]-, tert-butyl ester (1S)-1-Formylpropyl 153371-25-6 Aldehyde functionality; potential for reductive amination or cross-coupling reactions
Carbamic acid, [(1S)-1-(hydroxyimino)methylpropyl]-, tert-butyl ester Hydroxyiminomethyl 251325-85-6 Oxime group; applications in coordination chemistry or tautomerism studies
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, tert-butyl ester (1R)-2-Hydroxy-1,2-dimethylpropyl 186466-64-8 R-configuration; hydroxyl group increases polarity and hydrogen-bonding capacity

Stereochemical and Reactivity Differences

  • Target Compound (1S) : The (1S) configuration is critical for enantioselective synthesis, particularly in APIs (Active Pharmaceutical Ingredients) like HIV protease inhibitors .
  • (1R)-Hydroxy Analogs : The (1R)-configured hydroxy derivative (CAS 186466-64-8) shows divergent solubility and reactivity due to its hydroxyl group, favoring polar solvents .
  • Enzyme-Specific Reactivity : The 3-chloro-2-oxo analog () undergoes stereoselective reduction by R. erythropolis SC 13845, highlighting the role of substituents in biocatalytic pathways .

Physicochemical Properties

Property Target Compound Carbamic acid, [(1S)-3-methyl-1-(2-methylpropyl)-2-oxo-3-butenyl]-, tert-butyl ester (CAS 247068-81-1)
Boiling Point Not reported 350.4°C
Density Not reported 0.964 g/cm³
pKa ~11 (estimated for tert-butyl carbamates) 11.05
Solubility Likely low in water (hydrophobic tert-butyl group) Low (storage recommended in dry conditions)
Reference

Pharmaceutical Intermediates

  • The target compound is analogous to intermediates in Amprenavir synthesis, where tert-butyl carbamates protect amines during multi-step reactions .
  • The 3-chloro-2-oxo analog () is converted to chiral alcohols (>99% ee) via microbial reduction, underscoring its utility in green chemistry .

Biological Activity

Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (CAS No. 400652-49-5) is a compound notable for its unique stereochemistry and functional properties. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry and biological research.

  • Molecular Formula : C10H22N2O2
  • Molecular Weight : 202.29 g/mol
  • Density : Approximately 1.0 ± 0.1 g/cm³
  • Boiling Point : ~292.4 °C

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (S)-1-amino-3-methylbutan-2-ol under anhydrous conditions, utilizing triethylamine as a base to prevent hydrolysis. This method ensures high purity and yield, which are critical for biological applications .

The biological activity of carbamic acid derivatives is largely attributed to their ability to form stable carbamate bonds with amines. This property allows them to act as effective protecting groups in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules. The specific structure of this compound enhances its stability and reactivity compared to other carbamates.

Research Findings

Recent studies have explored the potential applications of carbamic acid derivatives in various fields:

  • Medicinal Chemistry : Research indicates that these compounds can be utilized in the development of pharmaceuticals targeting specific enzymes or receptors. For instance, their role as enzyme inhibitors has been investigated, showing promise in treating diseases related to enzyme dysfunctions .
  • Neuropharmacology : Some derivatives have shown neuroprotective effects, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems has been highlighted in several studies .

Case Study 1: Neuroprotective Effects

A study examined the effects of a related carbamate on neuronal cell lines under oxidative stress conditions. The results demonstrated that the compound significantly reduced cell death and oxidative damage, suggesting potential applications in neuroprotection .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acetylcholinesterase by a structurally similar carbamate compound. The findings indicated a dose-dependent inhibition, which could lead to therapeutic applications in Alzheimer's disease management .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightUnique Features
This compound202.29 g/molTert-butyl group enhances stability
Carbamic acid, phenyl-, 1-methylethyl esterVariesLess steric hindrance
Carbamic acid, N-[(1S,2S)-1-(chlorocarbonyl)-2-methylbutyl]-, 1,1-dimethylethyl esterVariesDifferent functional groups

The unique stereochemistry and presence of the tert-butyl group in this compound provide advantages over similar compounds in terms of stability and reactivity.

Q & A

Q. What are the established synthetic routes for this carbamic acid ester, and how do reaction conditions influence stereoselectivity?

The compound is typically synthesized via enzymatic reduction of a ketone precursor using Rhodococcus erythropolis or evolved ketoreductases (KREDs). For example, the diastereoselective reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid tert-butyl ester by R. erythropolis SC 13845 achieves >98% diastereomeric purity and 99.4% enantiomeric excess (e.e.) at 10 g/L substrate input . Key factors include solvent selection (e.g., isopropanol/water), cofactor regeneration (NADP+), and enzyme engineering via ProSAR-driven mutagenesis to enhance activity and stereocontrol .

Q. What analytical methods are recommended for characterizing this compound and resolving stereoisomeric impurities?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiopurity analysis. Diastereomeric ratios can be quantified via 1H^{1}\text{H}-NMR by integrating distinct proton signals (e.g., methine protons at δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}-NMR are critical for confirming molecular structure and tert-butyl carbamate protection .

Q. What safety precautions are essential when handling this compound in the lab?

The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves, and employ chemical-resistant goggles. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Store in well-ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can conflicting enantioselectivity data between enzymatic and chemical reduction methods be resolved?

Chemical reductions (e.g., NaBH4_4) often yield undesired diastereomers due to poor stereocontrol, whereas enzymatic methods leverage substrate binding pockets in KREDs or Rhodococcus oxidoreductases for high fidelity. For example, wild-type KREDs initially gave 5% conversion and 80% e.e., but evolved mutants achieved 99.9% conversion and >99% e.e. at 200 g/L substrate . Validate results using kinetic resolution studies and X-ray crystallography of enzyme-substrate complexes to identify steric/electronic determinants.

Q. What strategies optimize the scalability of enzymatic processes for this compound?

High-density fermentation of R. erythropolis mutants improves volumetric productivity. Process enhancements include:

  • Substrate loading : Incremental increases from 10 g/L to 60 g/L with mutant strains .
  • Cofactor recycling : NADP+ regeneration via glucose dehydrogenase systems reduces costs .
  • Solvent engineering : Aqueous/organic biphasic systems (e.g., isopropanol/water) enhance substrate solubility and enzyme stability .

Q. How do computational models aid in predicting and improving diastereoselectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations map substrate-enzyme interactions. For instance, mutations in KREDs (e.g., F94L/Y96W) increase active-site hydrophobicity, favoring the (1S,2R)-configured product. QM/MM calculations further elucidate transition-state stabilization .

Q. What are the implications of conflicting stability data under varying pH and temperature conditions?

Stability studies show the tert-butyl ester group is prone to hydrolysis at pH < 3 or > 8. Use buffered solutions (pH 6–8) and storage at 2–8°C to prevent degradation. Conflicting reports may arise from residual water in solvents or trace metal catalysts; mitigate via rigorous drying and chelating agents (e.g., EDTA) .

Methodological Tables

Table 1. Key Parameters for Enzymatic Reduction

ParameterWild-Type KREDEvolved KRED Mutant
Substrate Loading20 g/L200 g/L
Enzyme Input5 g/L1 g/L
Conversion (%)599.9
Enantiomeric Purity (%)80>99
Source: Adapted from enzymatic process optimizations

Table 2. Hazard Classification (GHS)

Hazard TypeClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4Avoid ingestion; use PPE
Skin IrritationCategory 2Wear chemical-resistant gloves
Eye DamageCategory 2AUse safety goggles
Source: Safety Data Sheet

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester

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